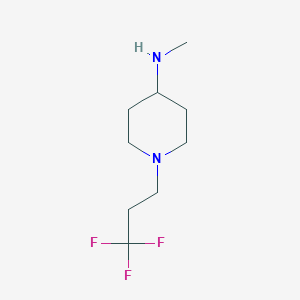

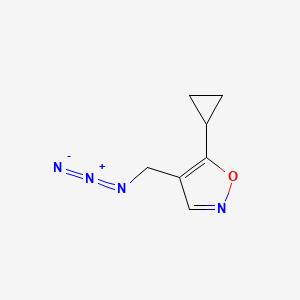

![molecular formula C16H15Cl2N3 B2612399 6-(2,6-二氯苄基)-2,5,7-三甲基吡唑并[1,5-a]嘧啶 CAS No. 478064-83-4](/img/structure/B2612399.png)

6-(2,6-二氯苄基)-2,5,7-三甲基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux . Tert-butanol has been reported as a suitable solvent for this reaction . Another method involves the Dimroth rearrangement, which is the isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques . The optimum bond lengths and bond angles can be determined and tabulated .Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. The Dimroth rearrangement is one such reaction, which involves the isomerization of heterocycles . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light .科学研究应用

通过抑制药物降解来增强药效

该化合物在通过抑制药物降解来增强药效方面的重要性已在黄嘌呤氧化酶抑制的背景下得到强调。该机制已被证明可以显着降低某些嘌呤的代谢氧化,从而增强其在癌症和免疫反应抑制中的作用 (Elion et al., 1963).

新颖的合成和抗菌活性

已经探索了该化合物的衍生物的创新合成方法,例如通过无溶剂反应,以评估其抗菌活性。这条研究途径证明了这些化合物作为抗菌剂的潜力,使其用途超出了其最初的范围 (Rostamizadeh et al., 2013).

痛风的治疗

通过抑制黄嘌呤氧化酶来治疗痛风的应用已被认可,这降低了血清和尿液中的尿酸浓度。这种方法代表了痛风的关键治疗干预措施,展示了该化合物在医学应用中的多功能性 (Hall et al., 1964).

亲电子取代和新衍生物

研究已经深入到新型吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶衍生物的合成和亲电子取代。这项工作为这些化合物在各个科学和治疗领域进一步的化学研究和潜在应用奠定了基础 (Atta, 2011).

抗菌和抗肿瘤活性

人们一直非常关注合成新衍生物以探索其抗菌和抗肿瘤活性。这条研究轨迹强调了该化合物在促进针对广泛疾病的新型治疗剂开发方面的潜力 (Riyadh, 2011).

作用机制

未来方向

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising future direction . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

6-[(2,6-dichlorophenyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3/c1-9-7-16-19-10(2)12(11(3)21(16)20-9)8-13-14(17)5-4-6-15(13)18/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGBUXWKCVWXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C(=NC2=C1)C)CC3=C(C=CC=C3Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

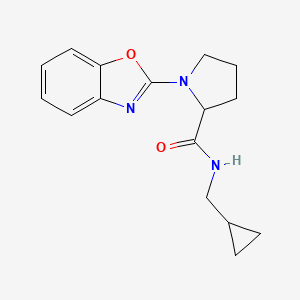

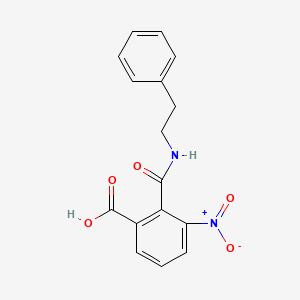

![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)

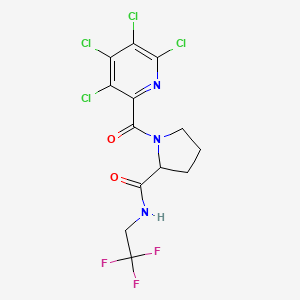

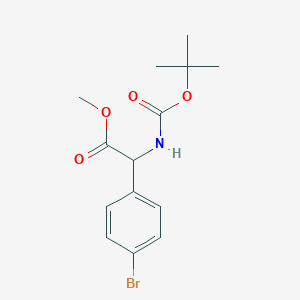

![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)

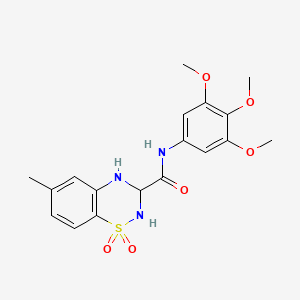

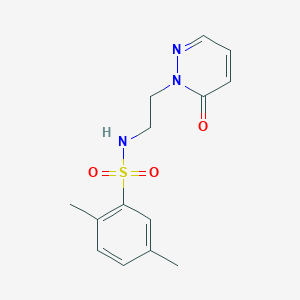

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2612335.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2612337.png)